Pentamethyldisiloxanyl acetate
Overview
Description
Pentamethyldisiloxanyl acetate is a chemical compound that has garnered significant interest due to its unique physical and chemical properties. Its molecular formula is C8H20O2Si2, and it has a molecular weight of 220.4 g/mol. This compound is part of the organosilicon family and is known for its applications in various scientific fields.
Scientific Research Applications
Photochemistry Studies
Pentamethyldisiloxanyl acetate has been investigated in photochemistry. A study by Sluggett and Leigh (1992) examined the photochemistry of compounds including this compound using laser flash photolysis techniques. They reported a complex mixture of transient species generated during the photolysis of this compound under specific conditions (Sluggett & Leigh, 1992).
Catalysis Research
The compound has been used in catalysis research. Pei and Widenhoefer (2000) explored the use of pentamethyldisiloxane in the palladium-catalyzed cyclization/hydrosilylation of functionalized dienes. Their findings showed that pentamethyldisiloxane could effectively react with a range of functionalized dienes to form silylated carbocycles with good yield and stereoselectivity (Pei & Widenhoefer, 2000).
Interaction with Nucleophilic Reagents
Kumada, Ishikawa, and Tamao (1966) investigated the reactions of (chloromethyl)pentamethyldisilane, a related compound, with various nucleophilic reagents. They observed that this compound underwent intramolecular rearrangement and substitution reactions under certain conditions, highlighting its potential for diverse chemical transformations (Kumada, Ishikawa, & Tamao, 1966).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentamethyldisiloxanyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of pentamethyldisiloxane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:
(CH3
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si2/c1-7(8)9-12(5,6)10-11(2,3)4/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUKCHZOMPBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80887710 | |
Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70693-47-9 | |
Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70693-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentamethyldisiloxanyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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